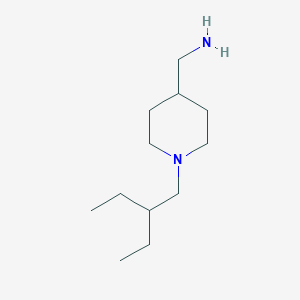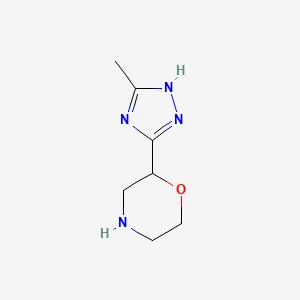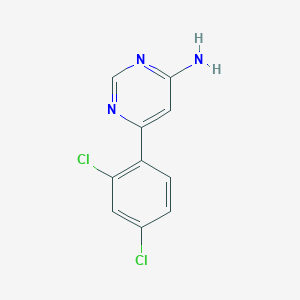![molecular formula C7H11N3O B1464753 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine CAS No. 1239759-07-9](/img/structure/B1464753.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine
Overview
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine (PDOXA) is a heterocyclic amine that has been studied extensively in recent years due to its potential medicinal applications. PDOXA is a member of the pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl family of heterocyclic amines, which includes compounds such as imidazol-2-ylmethyl, pyrrol-2-ylmethyl, and pyrazol-2-ylmethyl. PDOXA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-fungal, and anti-tumor activities. In addition, PDOXA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Synthesis of Pyrazolo[1,2-a]pyrazoles
This compound serves as a building block in the synthesis of pyrazolo[1,2-a]pyrazoles , which are important for their antibiotic and anti-Alzheimer activities . The process involves azomethine imine-alkyne cycloadditions using immobilized Cu (II)-catalysts, highlighting its role in creating biologically active molecules.
Antibacterial Agents
Due to its structural framework, the compound is used in the development of antibiotics based on the 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole scaffold . These antibiotics are significant for their potential to treat various bacterial infections.
Alzheimer’s Disease Research
The compound’s derivatives exhibit activity against Alzheimer’s disease, providing a pathway for the development of new therapeutic agents . This application is crucial given the increasing prevalence of neurodegenerative diseases.
Lymphocyte-specific Protein Tyrosine Kinase Inhibition
Another application is in the inhibition of lymphocyte-specific protein tyrosine kinase, which is vital for immunological responses . This could lead to new treatments for autoimmune diseases.
Antimalarial Activity
Derivatives of this compound have shown inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) , which is a promising target for antimalarial drug development.
Material Science
In material science, related structures have been utilized in the creation of ionic liquids with applications in carbon dioxide capture, fuel cells, and nanoparticle stabilization . This showcases the compound’s versatility beyond biomedical applications.
Cancer Research
The compound’s framework is also found in molecules with potent antitumor effects, contributing to the development of new cancer therapies . This is particularly important as cancer remains one of the leading causes of death worldwide.
Drug Development for Inflammatory Conditions
Lastly, it has applications in the development of drug candidates for conditions accompanied by inflammation, such as rheumatoid arthritis and neuropathic pain . This is due to its role in the synthesis of P2X7 antagonists, which are promising for their anti-inflammatory properties.
Mechanism of Action
Mode of Action
It is hypothesized that the compound may inhibit the activity of certain protein kinases, thereby modulating cellular signaling pathways . .
Biochemical Pathways
Given the potential kinase inhibition, it could impact a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
If the compound does indeed inhibit protein kinases, it could potentially alter cell signaling and lead to changes in cell behavior .
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-5-6-4-7-10(9-6)2-1-3-11-7/h4H,1-3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWFYWOSLWJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CN)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1464672.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)
![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]cyclobutanamine](/img/structure/B1464681.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)
![[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464686.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)
![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)
![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)